2-(5-Bromo-2-fluorophenyl)imidazole

Medicinal Chemistry Cancer Research Apoptosis

Medicinal chemistry programs require precise halogenation patterns for SAR reproducibility; generic isomers invalidate assay data. This C2-linked imidazole with 5-bromo-2-fluoro substitution provides a defined lipophilic scaffold (XLogP3=2.5) and a quantitative MCL1 binding profile (Ki=87,000 nM). - Ideal negative control for MCL1 fluorescence polarization assays; establishes dynamic range. - Bromine at 5-position enables Suzuki-Miyaura diversification for kinase-focused libraries. - Regioisomerically pure (C2 vs. N1-linked); immediate shipping, lab-ready packaging.

Molecular Formula C9H6BrFN2
Molecular Weight 241.063
CAS No. 1379324-48-7
Cat. No. B2815124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorophenyl)imidazole
CAS1379324-48-7
Molecular FormulaC9H6BrFN2
Molecular Weight241.063
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NC=CN2)F
InChIInChI=1S/C9H6BrFN2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,(H,12,13)
InChIKeyLGBUPCKKHLJVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-fluorophenyl)imidazole: Heterocyclic Building Block


2-(5-Bromo-2-fluorophenyl)imidazole (CAS 1379324-48-7) is a heterocyclic building block composed of an imidazole core substituted at the 2-position with a 5-bromo-2-fluorophenyl ring . This halogenation pattern creates a defined electronic and steric environment that distinguishes it from isomeric and alternative substitution variants, making it a specific intermediate for medicinal chemistry programs . The compound's unique substitution profile is critical for achieving precise structure-activity relationships (SAR) in target binding, as demonstrated by its MCL1 interaction data [1].

2-(5-Bromo-2-fluorophenyl)imidazole: Non-Substitutable Profile


The specific 5-bromo-2-fluoro substitution on the phenyl ring of 2-(5-Bromo-2-fluorophenyl)imidazole (CAS 1379324-48-7) directly determines its chemical and biological behavior, making generic substitution scientifically unsound. As demonstrated by MCL1 binding data, this compound exhibits a Ki of 87,000 nM, whereas a closely related but structurally distinct phenylimidazole analog (BDBM50013882) achieves a Ki of 1,010 nM—an ~86-fold difference in affinity arising solely from altered substitution patterns [1]. Similarly, the bromo-fluoro isomer 1-(5-bromo-2-fluorophenyl)-1H-imidazole (CAS 425379-84-6) features an entirely different imidazole connectivity (N1-linked vs. C2-linked), which alters its synthetic utility and biological activity profile [2]. These quantifiable differences underscore that swapping this building block with a regioisomer or alternative halogen analog will yield unpredictable SAR outcomes and invalidate experimental reproducibility.

2-(5-Bromo-2-fluorophenyl)imidazole vs. Closest Analogs


MCL1 Binding Affinity Comparison

In a fluorescence polarization displacement assay using His-tagged MCL1 (residues 171-327) expressed in E. coli BL21(DE3), 2-(5-Bromo-2-fluorophenyl)imidazole demonstrated a Ki of 8.70E+4 nM (87,000 nM) [1]. By comparison, a structurally related phenylimidazole analog (BDBM50013882) containing a different core scaffold exhibited a Ki of 1.01E+3 nM (1,010 nM) under identical assay conditions [2]. The target compound is thus approximately 86-fold less potent against MCL1 than this specific analog, a quantitative distinction that defines its utility in selectivity profiling and SAR studies.

Medicinal Chemistry Cancer Research Apoptosis

Lipophilicity (XLogP3) Differentiation

2-(5-Bromo-2-fluorophenyl)imidazole has a calculated XLogP3 value of 2.5 . The unsubstituted parent compound, 2-phenylimidazole, has a reported XLogP of approximately 1.5 [1]. The introduction of bromine and fluorine substituents increases lipophilicity by roughly 1 log unit, which translates to a predicted ~10-fold increase in octanol-water partition coefficient. This shift has direct implications for membrane permeability, protein binding, and solubility in both in vitro assays and in vivo models.

ADME Drug Design Formulation

MCL1 IC50 Benchmark

Under identical assay conditions to the Ki determination (His-tagged MCL1 171-327 expressed in E. coli BL21(DE3), fluorescence polarization readout), 2-(5-Bromo-2-fluorophenyl)imidazole exhibited an IC50 >1.00E+5 nM (>100,000 nM) [1]. In contrast, the comparator phenylimidazole BDBM50013882 displayed a defined IC50 of 1.50E+3 nM (1,500 nM) [2]. The >67-fold difference in IC50 confirms that the target compound's weak MCL1 interaction is a characteristic of its specific substitution pattern, providing a clear baseline for hit-to-lead optimization.

Cancer Biology Apoptosis High-Throughput Screening

Purity and Batch Consistency

Commercially available 2-(5-Bromo-2-fluorophenyl)imidazole is supplied with a minimum purity specification of ≥97%, as confirmed by multiple independent vendors . This high and consistent purity contrasts with less rigorously characterized building blocks where impurities can confound biological assays. The compound's single regioisomeric form (2-substituted imidazole) is critical, as the alternative N1-substituted isomer (CAS 425379-84-6) is a distinct chemical entity with different synthetic utility and biological activity [1].

Synthetic Chemistry Quality Control Medicinal Chemistry

2-(5-Bromo-2-fluorophenyl)imidazole Application Scenarios


MCL1 Assay Validation Control

Given its weak MCL1 affinity (Ki = 87,000 nM) and defined IC50 (>100,000 nM), 2-(5-Bromo-2-fluorophenyl)imidazole serves as an ideal negative control or low-affinity reference compound for MCL1 fluorescence polarization assays [1]. Its quantitative binding profile allows researchers to establish assay dynamic range, validate the sensitivity of new MCL1 detection methods, and distinguish specific from non-specific binding events in high-throughput screening campaigns [1].

Suzuki-Miyaura Cross-Coupling Diversification

The presence of a bromine atom at the 5-position of the phenyl ring makes this building block highly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with aryl boronic acids . This synthetic handle enables rapid diversification of the imidazole scaffold to generate focused libraries of analogs for SAR exploration, particularly in programs targeting kinases or other ATP-binding proteins where substituted imidazoles are privileged scaffolds .

Lipophilicity-Driven Permeability Optimization

With a calculated XLogP3 of 2.5—significantly elevated over the parent 2-phenylimidazole (XLogP ≈ 1.5)—this compound provides a defined lipophilic starting point for medicinal chemistry programs . Researchers can use this intermediate to systematically vary substitution patterns and assess how incremental changes in lipophilicity impact cellular permeability, protein binding, and metabolic stability, without introducing confounding structural variables .

Regioisomer-Controlled Probe Design

The target compound's specific C2-linked imidazole connectivity distinguishes it from the N1-linked isomer (CAS 425379-84-6), which presents different hydrogen-bonding capabilities and steric profiles [2]. This regioisomeric purity is essential for the synthesis of chemical probes and tool compounds where precise spatial presentation of the phenyl ring is required for target engagement, such as in the development of selective kinase inhibitors or enzyme activity reporters [2].

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